molecular formula C12H15N5O2 B5138061 N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide

N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B5138061
M. Wt: 261.28 g/mol
InChI Key: JTVHEQQNIYDZDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide, typically involves multi-step chemical reactions starting from basic benzene derivatives or benzoyl chlorides. These processes might involve the introduction of tetrazolyl groups and methoxypropyl chains at specific positions on the benzene ring to achieve the desired compound. The synthetic routes are designed to introduce functional groups selectively, optimizing yields and purity (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, closely related to N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide, reveals a complex interplay of non-covalent interactions that dictate their conformation and packing in the solid state. X-ray crystallography studies have shown that these molecules can exhibit diverse supramolecular architectures, including hydrogen bonding and π-π stacking interactions, which are crucial for understanding their chemical behavior and reactivity (Gein et al., 2017).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. The presence of the tetrazolyl group can confer interesting reactivity patterns, such as participation in cycloaddition reactions or acting as ligands in coordination complexes. These compounds' chemical properties are influenced by the electron-donating methoxy group and the electron-withdrawing tetrazolyl group, balancing their overall reactivity (Saeed et al., 2015).

Physical Properties Analysis

The physical properties of N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide, such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. These properties are crucial for its handling and application in various scientific experiments. For instance, the solubility in different solvents would affect its usability in chemical synthesis or material science applications (Dey et al., 2021).

Chemical Properties Analysis

The chemical properties of benzamide derivatives like N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide include acidity/basicity, reactivity towards specific reagents, and stability under various conditions. These properties are essential for predicting their behavior in chemical syntheses, biological systems, or material applications. The balance between different functional groups within the molecule plays a significant role in determining its overall chemical properties and potential applications (Bollinger et al., 2015).

properties

IUPAC Name

N-(3-methoxypropyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-19-8-2-7-13-12(18)10-3-5-11(6-4-10)17-9-14-15-16-17/h3-6,9H,2,7-8H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVHEQQNIYDZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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